2-Bromophenyl ethyl sulfide
Overview
Description
2-Bromophenyl ethyl sulfide is a useful research compound. Its molecular formula is C8H9BrS and its molecular weight is 217.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
2-Bromophenyl ethyl sulfide has been utilized as a building block in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves alkylating azoles with 2-(2-Bromophenyl)ethyl methanesulfonate to create radical precursors. The resulting aryl radicals undergo intramolecular homolytic aromatic substitution onto the azole rings. This method has been shown to be effective even on solid-phase resins (Allin et al., 2005).
Selective Preparation of Thiocyanates
Mixed 2-(trimethylsilyl)ethyl sulfides, including analogs of this compound, have been used in the von Braun cyanogen bromide reaction. This method selectively prepares thiocyanates, demonstrating high yield and selectivity, especially in methanol. This reaction has been applied in nucleoside chemistry, particularly in the synthesis of nucleosidic thiocyanates (Chambert et al., 2002).
Regioselective Radical Elimination
Treatment of o-(bromophenyl)sulfides with specific reagents results in the regioselective elimination of thiol to form internal or terminal alkenes. This reaction can be initiated either thermally or photochemically, demonstrating the versatility of this compound in synthetic chemistry (Kamimura & Mitsudera, 2001).
Antifungal Applications
A bromophenol derivative, related to this compound, was isolated from marine algae and showed moderate antifungal activity against Candida albicans. This highlights its potential in developing new antifungal agents (Xu et al., 2013).
Synthesis of Benzo[b]thiophenes
Copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide has been used to synthesize 2-substituted benzo[b]thiophenes. This method demonstrates the application of this compound in producing complex organic structures (Sun et al., 2011).
Building Blocks for Molecular Electronics
Aryl bromides, similar to this compound, have been used as building blocks for thiol end-capped molecular wires, essential in the development of molecular electronics. These compounds undergo efficient transformations to create various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).
Environmental and Energy Applications
Metal sulfides, related to this compound, have been explored as stable electrocatalysts in photoelectrochemical devices. These materials show potential in converting hydrobromic acid to hydrogen gas and liquid bromine, offering a sustainable energy solution (Singh et al., 2014).
Properties
IUPAC Name |
1-bromo-2-ethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXZHQDXRDRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517640 | |
Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87424-98-4 | |
Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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